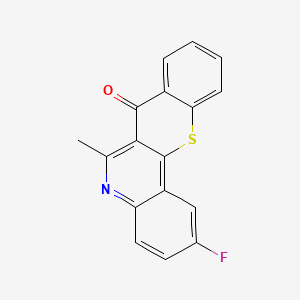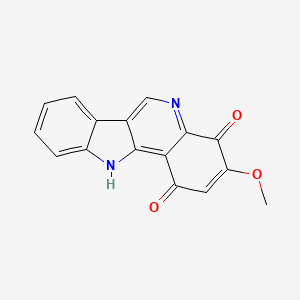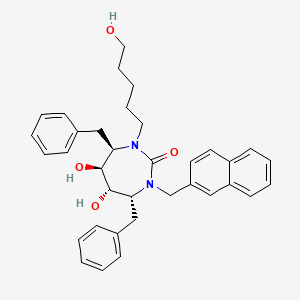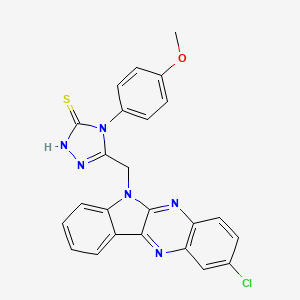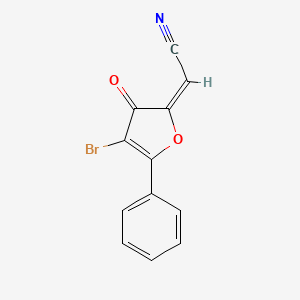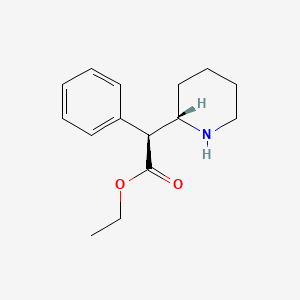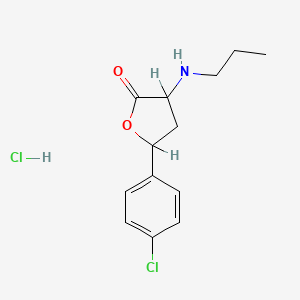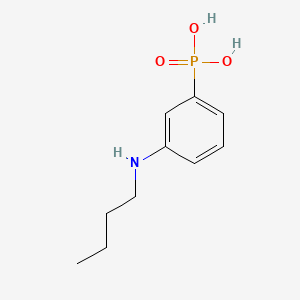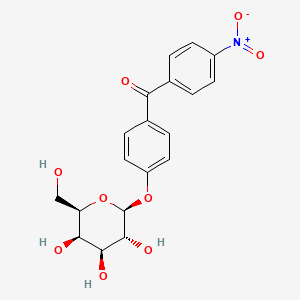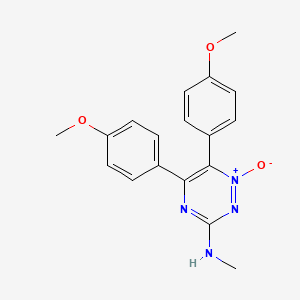
Sodium (Z)-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (Z)-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate: is a chemical compound with the molecular formula C13H17NO4Na and a molecular weight of 273.26 g/mol. This compound is characterized by its unique structure, which includes a cyclohexa-1,4-diene ring and a propenylamino group. It is commonly used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (Z)-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate typically involves the reaction of cyclohexa-1,4-diene-1-acetic acid with (Z)-3-methoxy-1-methyl-3-oxo-1-propenylamine in the presence of a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the final product through crystallization or chromatography to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Sodium (Z)-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding reduced products, which may have different chemical properties.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, Sodium (Z)-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules. It is used in biochemical assays to investigate enzyme kinetics and inhibition.
Medicine: Research in medicine explores the potential therapeutic applications of this compound. It is investigated for its potential use in drug development, particularly in designing new pharmaceuticals with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in manufacturing processes.
Mécanisme D'action
The mechanism of action of Sodium (Z)-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with.
Comparaison Avec Des Composés Similaires
Sodium (E)-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate: This compound is an isomer of the (Z)-form and has similar chemical properties but different spatial arrangement.
Potassium ®-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate: This compound has a similar structure but with a potassium ion instead of sodium.
Uniqueness: Sodium (Z)-alpha-((3-methoxy-1-methyl-3-oxo-1-propenyl)amino)cyclohexa-1,4-diene-1-acetate is unique due to its specific (Z)-configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different biological and chemical properties compared to its isomers and analogs.
Propriétés
Numéro CAS |
93939-79-8 |
|---|---|
Formule moléculaire |
C13H16NNaO4 |
Poids moléculaire |
273.26 g/mol |
Nom IUPAC |
sodium;2-cyclohexa-1,4-dien-1-yl-2-[[(Z)-4-methoxy-4-oxobut-2-en-2-yl]amino]acetate |
InChI |
InChI=1S/C13H17NO4.Na/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-4,7-8,12,14H,5-6H2,1-2H3,(H,16,17);/q;+1/p-1/b9-8-; |
Clé InChI |
XWVDGMIXJIIFTO-UOQXYWCXSA-M |
SMILES isomérique |
C/C(=C/C(=O)OC)/NC(C1=CCC=CC1)C(=O)[O-].[Na+] |
SMILES canonique |
CC(=CC(=O)OC)NC(C1=CCC=CC1)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




